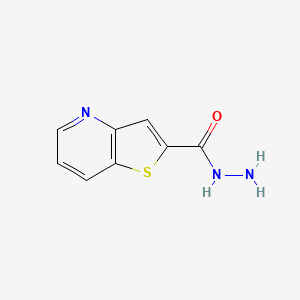

Thienopyridine-2-carbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

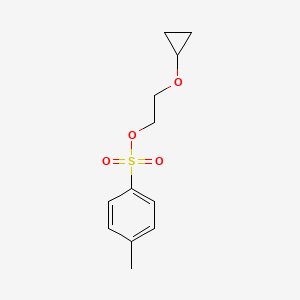

Thienopyridine-2-carbohydrazide is a nitrogen-containing heterocyclic compound. It belongs to the class of thienopyridines, which are known for their significant role in the management of cardiovascular disease . They are used as selective, irreversible ADP receptor / P2Y12 inhibitors .

Synthesis Analysis

The starting precursors 2-carbohydrazides, bearing thienopyridine moiety, were prepared using 2-thioxopyridine-3-carbonitriles as key synthons . Then, 2-carbohydrazides were reacted with a variety of 4-substituted benzylidinemalononitriles or 4-substituted benzaldehydes to afford a new series of the target hydrazones incorporating thienopyridine moiety .Chemical Reactions Analysis

This compound can be synthesized via reactions of both compounds 2- Carbohydrazide 2 and 3-aminopyrazolopyridine 14 with a variety of active reagents and chemicals .Wissenschaftliche Forschungsanwendungen

Antibacterial and Cytotoxic Properties

Thienopyridine-2-carbohydrazide compounds, specifically those bearing thienopyridine moiety, have been researched for their antibacterial and cytotoxic activities. Studies have shown that certain hydrazones incorporating thienopyridine moiety exhibit strong antibacterial activities against various strains of bacteria. Furthermore, some hydrazones demonstrate notable cytotoxicity against human cancer cell lines, including breast carcinoma, colon cancer, and liver hepatocellular carcinoma cells (Sanad & Mekky, 2020).

Synthesis and Reactions

The synthesis and reactions of thienopyridine derivatives, including this compound, have been explored to develop new compounds with potential biological activities. This includes the preparation of various substituted thieno[2,3-b]pyridines and their interaction with different reagents to produce new derivatives (Hassan et al., 1990).

Application in Antiplatelet Therapy

Thienopyridine derivatives have been studied for their role in antiplatelet therapy. Amino acid prodrugs based on Thienopyridine scaffolds were synthesized and evaluated for their antiplatelet activity, showing promising results in inhibiting ADP-induced platelet aggregation in rats (Lu et al., 2018).

Anti-inflammatory and Antiproliferative Effects

Thienopyridine derivatives have been examined for their anti-inflammatory and antiproliferative effects. Studies have shown that certain thienopyridine analogues can inhibit the activation of platelets and have a role in inflammatory responses, which might be beneficial in diseases characterized by excessive inflammation or proliferative disorders (Liverani et al., 2014).

Inhibition of Gluconeogenesis

Research on Thienopyridine derivatives has identified their potential as hepatic gluconeogenesis inhibitors, a promising strategy for anti-diabetic drug discovery. Specific thieno[2,3-b]pyridine derivatives were found to inhibit hepatic glucose production effectively, highlighting their potential use in managing Type 2 diabetes mellitus (Ma et al., 2018).

Wirkmechanismus

- The P2Y12 receptor plays a crucial role in platelet aggregation and activation. When activated, it inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and increased intracellular calcium concentrations .

- By blocking the P2Y12 receptor, Thienopyridine-2-carbohydrazide reduces platelet aggregation and the secretion of platelet agonists like thromboxane A2 (TXA2) and ADP .

- This compound disrupts this pathway by inhibiting the P2Y12 receptor, ultimately reducing TXA2 production .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Action Environment

Safety and Hazards

Zukünftige Richtungen

Thienopyridine-2-carbohydrazide and its derivatives have shown potential in various applications. For instance, hydrazones bearing the thienopyridine moiety have demonstrated promising inhibitory activities against COX-2 enzyme . This suggests potential future directions in exploring the therapeutic applications of this compound and its derivatives.

Eigenschaften

IUPAC Name |

thieno[3,2-b]pyridine-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3OS/c9-11-8(12)7-4-5-6(13-7)2-1-3-10-5/h1-4H,9H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDTBQZGCKCTAED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(S2)C(=O)NN)N=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetic Acid](/img/structure/B2502907.png)

![N-(3,5-dimethylphenyl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2502908.png)

![(1S,2S,5R,6S)-2-Amino-2-ethoxycarbonylbicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2502909.png)

![N-(3-acetamidophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2502911.png)

![(3,5-dimethylphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2502912.png)

![1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylic acid hydrochloride](/img/no-structure.png)

![2-benzyl-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2502915.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-pentoxybenzamide](/img/structure/B2502927.png)